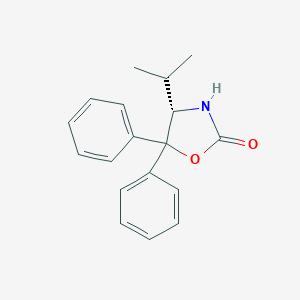

(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one represents a class of oxazolidinone compounds that have garnered interest in enantioselective synthesis due to their structural characteristics and chemical properties. This compound has been synthesized and utilized in various chemical reactions, showcasing its importance in the field of organic chemistry and asymmetric synthesis.

Synthesis Analysis

The synthesis of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one has been achieved through the enantiospecific oxidative carbonylation of commercially available (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol. This process involves a cyclocarbonylation reaction carried out under specific conditions, yielding the oxazolidinone derivative with a high degree of purity and yield (Mancuso et al., 2018).

Molecular Structure Analysis

The molecular structure of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one has been elucidated through X-ray crystal-structure analysis, revealing the presence of three stereogenic centers and a preference for certain conformations that facilitate its reactivity in stereoselective reactions (Gaul & Seebach, 2002).

Chemical Reactions and Properties

This compound participates in conjugate addition reactions with enones and enoates, demonstrating excellent yields and diastereoselectivities. Its chemical properties have been leveraged to synthesize enantiomerically pure 1,4-diols, showcasing the utility of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one in constructing complex molecules with multiple stereocenters (Gaul & Seebach, 2002).

Physical Properties Analysis

The physical properties of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one, such as solubility and crystallinity, have significant implications for its application in organic synthesis. High crystallinity of derivatives facilitates easy recovery and purification, which is advantageous for its use as a chiral auxiliary in enantioselective reactions.

Chemical Properties Analysis

The compound exhibits a broad range of chemical behaviors, including reactions with electrophiles and nucleophiles, demonstrating its versatility as a chiral auxiliary. Its reactivity profile has been extensively studied, revealing its application in forming carbamoyl derivatives of enamines and allenyl amines with high yields and diastereoselectivities. These studies underscore the compound's significance in asymmetric synthesis and its potential for creating enantiomerically pure compounds (Gaul & Seebach, 2002).

Scientific Research Applications

Oxazolidinone Derivatives and Their Applications

Oxazolidinones, including compounds structurally related to "(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one," are a novel chemical class of synthetic antimicrobial agents. They exhibit a unique mechanism of protein synthesis inhibition and generally display bacteriostatic activity against many important human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, a member of the oxazolidinone class, has been highlighted for its near-complete oral bioavailability, favorable pharmacokinetic and toxicity profiles, and effectiveness against infections due to gram-positive pathogens in both experimental models and clinical trials (Diekema & Jones, 2000).

Furthermore, oxazolidinone derivatives have been the subject of intense research aimed at finding new antibacterial agents with improved biological profiles. The review of application patents from 2004 to 2006 alone reveals a significant effort from private companies to identify key features responsible for activity, indicating a promising future for these compounds in the pharmaceutical market (Poce et al., 2008).

properties

IUPAC Name |

(4S)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-13(2)16-18(21-17(20)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTOJBANGYSTOH-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431649 |

Source

|

| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one | |

CAS RN |

184346-45-0 |

Source

|

| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is significant about the synthesis method used to obtain (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one?

A1: The research highlights the first-time synthesis of (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one using an enantiospecific oxidative carbonylation reaction. [] This approach utilizes a commercially available chiral starting material, (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, and avoids the need for additional resolution steps, potentially offering a more efficient and cost-effective synthesis route. The reaction employs a palladium catalyst (PdI2/KI) and a carbon monoxide and air mixture under specific conditions to achieve the desired oxazolidinone derivative in good yield (81%). [] This method could be valuable for synthesizing similar chiral oxazolidinone derivatives with potential applications in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride](/img/structure/B69107.png)